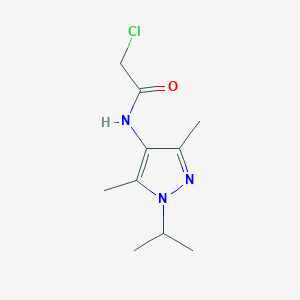
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide involves the inhibition of the target enzymes by binding to their active sites. The sulfonamide group of the compound forms hydrogen bonds with the amino acid residues in the active site, which disrupts the enzyme's function. This leads to a decrease in the activity of the enzyme and a subsequent reduction in the physiological process it regulates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide have been studied extensively. It has been found to have potent anti-cancer activity by inhibiting the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrases, which are involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to have potent anti-osteoclastic activity by inhibiting the activity of histone deacetylases, which are involved in bone resorption.
Advantages and Limitations for Lab Experiments
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the target enzymes, which allows for the study of their specific roles in physiological processes. Additionally, this compound has been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, a limitation of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide. One direction is the development of novel therapeutics for cancer, inflammation, and bone resorption based on the inhibitory effects of this compound on matrix metalloproteinases, carbonic anhydrases, and histone deacetylases, respectively. Another direction is the study of the structure-activity relationships of this compound and its analogs to optimize their potency and selectivity for the target enzymes. Additionally, the use of this compound in combination with other drugs or therapies for synergistic effects is also an area of future research.
Synthesis Methods
The synthesis method of 4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclopropylmethylamine and N-methylmorpholine in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have potent inhibitory effects on a variety of enzymes, including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. These enzymes play important roles in various physiological processes, including cancer progression, inflammation, and bone resorption. Therefore, this compound has potential applications in the development of novel therapeutics for these diseases.
properties
IUPAC Name |
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2S/c1-14(7-8-2-3-8)17(15,16)11-5-4-9(12)6-10(11)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTKDJVLWIOFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)